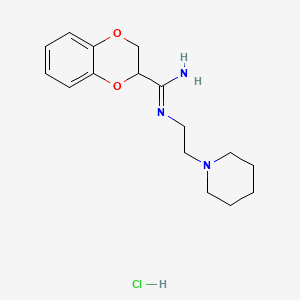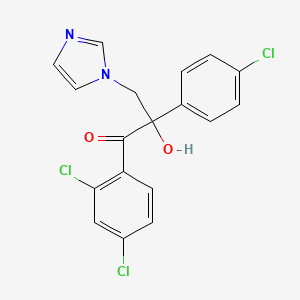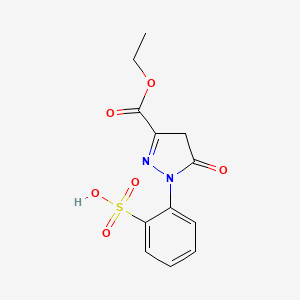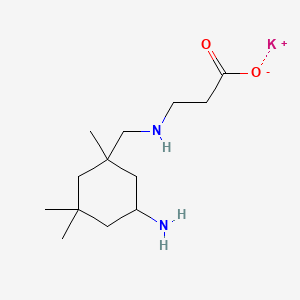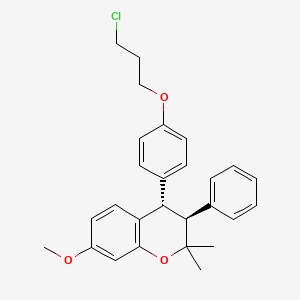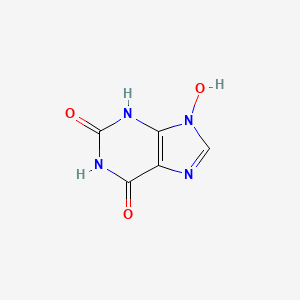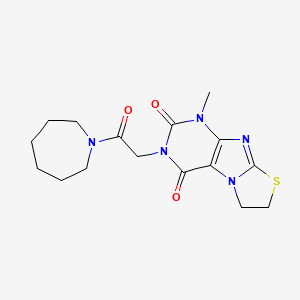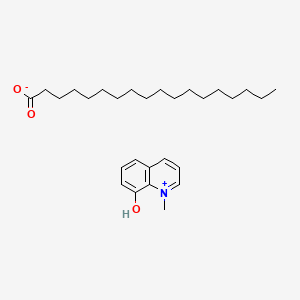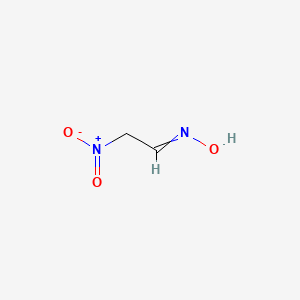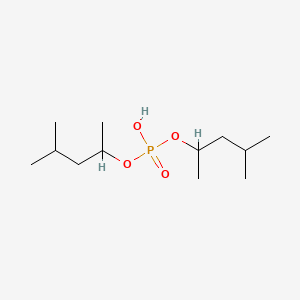
Di(1,3-dimethylbutyl) hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(1,3-dimethylbutyl) hydrogen phosphate is an organic phosphate compound with the chemical formula C12H27O4P and a molecular weight of 266.314141 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a 1,3-dimethylbutyl group, making it a valuable compound in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di(1,3-dimethylbutyl) hydrogen phosphate typically involves the reaction of 1,3-dimethylbutanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-dimethylbutanol+phosphoric acid→di(1,3-dimethylbutyl) hydrogen phosphate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.
化学反応の分析
Types of Reactions
Di(1,3-dimethylbutyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives , while substitution reactions can produce various alkyl or acyl phosphates .
科学的研究の応用
Di(1,3-dimethylbutyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
作用機序
The mechanism of action of di(1,3-dimethylbutyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors . The phosphate group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved in its action include phosphate metabolism and signal transduction .
類似化合物との比較
Similar Compounds
- Diethyl hydrogen phosphate
- Dimethyl hydrogen phosphate
- Dibutyl hydrogen phosphate
Comparison
Di(1,3-dimethylbutyl) hydrogen phosphate is unique due to its 1,3-dimethylbutyl group , which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity , solubility , and biological activity , making it suitable for specialized applications.
特性
CAS番号 |
84196-07-6 |
|---|---|
分子式 |
C12H27O4P |
分子量 |
266.31 g/mol |
IUPAC名 |
bis(4-methylpentan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,13,14) |
InChIキー |
YGTBMOOSDOYPEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OP(=O)(O)OC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


